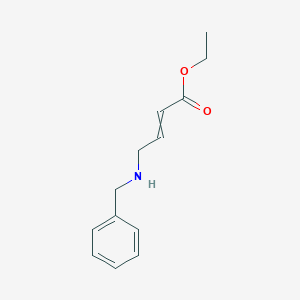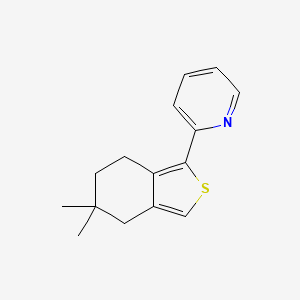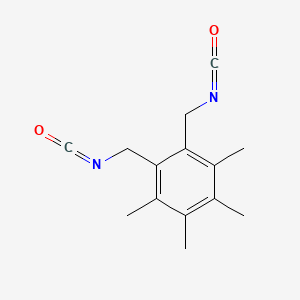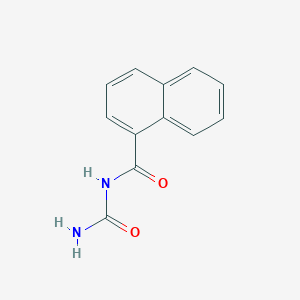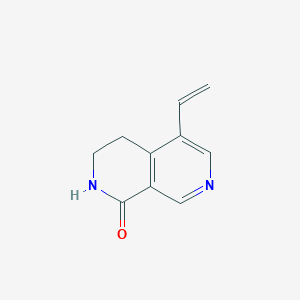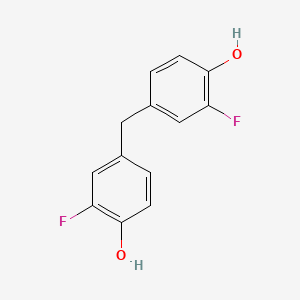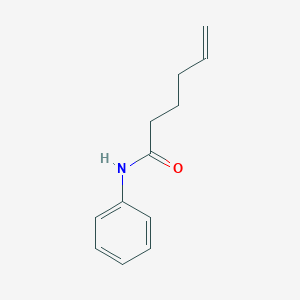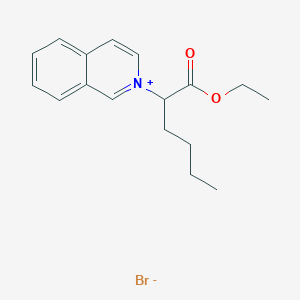
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. They are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting isoquinoline can then be further modified through various chemical reactions to introduce the ethoxy and oxohexan-2-yl groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted isoquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmaceutical agent due to its unique chemical properties. In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of diseases where isoquinoline derivatives have shown promise. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(1-Ethoxy-1-oxohexan-2-yl)isoquinolin-2-ium bromide can be compared with other isoquinoline derivatives, such as 2-(1-oxo-1H-isoquinolin-2-yl)acetamide and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline . These compounds share a similar isoquinoline core but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
138308-30-2 |
|---|---|
Molecular Formula |
C17H22BrNO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
ethyl 2-isoquinolin-2-ium-2-ylhexanoate;bromide |
InChI |
InChI=1S/C17H22NO2.BrH/c1-3-5-10-16(17(19)20-4-2)18-12-11-14-8-6-7-9-15(14)13-18;/h6-9,11-13,16H,3-5,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LKZSCNBCKVQCBX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C(=O)OCC)[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


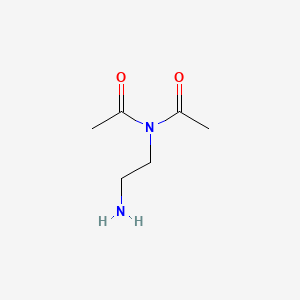
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
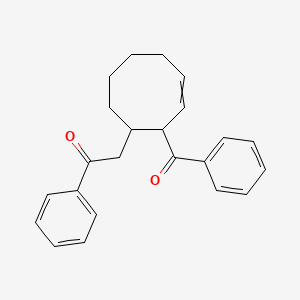
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

